This compound can be classified under sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The specific molecular formula for N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide is , and it has a molecular weight of approximately 353.85 g/mol. It may also be recognized in various databases, including PubChem, where it is indexed under the CAS number 6021-21-2, associated with related compounds like N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide .
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide typically involves several steps, often beginning with the formation of the sulfonamide linkage. A common method includes:
Technical parameters such as temperature and reaction time are crucial; typically, reactions are carried out at room temperature with stirring for several hours, followed by purification steps that may involve solvent extraction and drying over anhydrous sodium sulfate .
The molecular structure of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide features:
The compound's SMILES representation is CN(C(=O)CCl)c1ccc(Cl)cc1C(=O)c2ccccc2
, indicating its complex arrangement and providing insights into its electronic properties .
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide can undergo several chemical reactions typical for sulfonamide compounds:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide is primarily associated with its interaction with biological targets:
The detailed understanding of its mechanism involves studying binding affinities and structural interactions with target proteins using techniques such as molecular docking .
The physical properties of N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
N-(2-benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide has several scientific applications:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7